Chrysanthemaxanthin

Beschreibung

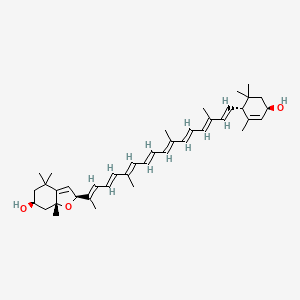

Structure

3D Structure

Eigenschaften

CAS-Nummer |

27780-11-6 |

|---|---|

Molekularformel |

C40H56O3 |

Molekulargewicht |

584.9 g/mol |

IUPAC-Name |

(2S,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36-,40+/m0/s1 |

InChI-Schlüssel |

JRHJXXLCNATYLS-SOOLLQOPSA-N |

Isomerische SMILES |

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |

Kanonische SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O |

Herkunft des Produkts |

United States |

Occurrence and Natural Distribution of Chrysanthemaxanthin

Distribution in the Plant Kingdom

The presence of chrysanthemaxanthin has been identified in various parts of plants, most significantly in flower petals and fruits. Its occurrence is not ubiquitous, and its concentration can vary considerably between different species and even between different tissues of the same plant.

Presence in Flower Petals

Flower petals are a primary site for the accumulation of this compound, where it contributes to their vibrant yellow and orange hues.

Calendula officinalis (Marigold): Extensive research has identified this compound as a principal 5,8-epoxy-carotenoid in the petals of Calendula officinalis. acs.orgresearchgate.net In fact, detailed NMR studies have confirmed its configuration as (5R,8S), distinguishing it from its epimer, flavoxanthin (B1240090). acs.org The petals and pollen of calendula are particularly rich in epoxy-carotenoids like this compound, where they are among the main carotenoids present. acs.orgresearchgate.net

Chrysanthemum (Dendranthema grandiflorum ): Despite its name, detailed analyses of the carotenoid composition in the petals of numerous Chrysanthemum cultivars have not identified this compound as a constituent. nih.govmdpi.comfao.org The primary carotenoids found in chrysanthemum petals are typically lutein (B1675518) and its derivatives, such as lutein-5,6-epoxide. nih.gov While chrysanthemums contain a wide array of xanthophylls, current scientific literature does not support the presence of this compound in their petals. nih.govmdpi.comfao.org

Delonix regia (Gulmohar): The flowers of Delonix regia are known to be rich in carotenoids. doc-developpement-durable.orgglobalsciencebooks.inforesearchgate.net However, studies detailing the specific carotenoid profile of its petals primarily report the presence of compounds like β-carotene, lycopene (B16060) isomers, and various epoxy carotenoids, without specifically identifying this compound. nih.gov

Hibiscus (Hibiscus rosa-sinensis ): Research on the pigments in Hibiscus petals has largely focused on anthocyanins, which are responsible for the red, pink, and purple colors. nih.gov While carotenoids are present and contribute to yellow and orange hues, detailed compositional analyses have identified major carotenoids such as all-trans-lutein and all-trans-β-carotene, with no mention of this compound. nih.gov

The following table summarizes the carotenoid composition found in the flower petals of the aforementioned species, highlighting the presence or absence of this compound based on available research.

| Plant Species | Major Carotenoids Identified in Petals | This compound Presence |

| Calendula officinalis | Lutein, Flavoxanthin, This compound , Auroxanthin acs.orgresearchgate.net | Present |

| Chrysanthemum morifolium | Lutein, Lutein-5,6-epoxide, (9Z)-Violaxanthin nih.govfao.org | Not Detected |

| Delonix regia | β-carotene, Lycopene isomers, Epoxy carotenoids nih.gov | Not Detected |

| Hibiscus sabdariffa | All-trans-lutein, All-trans-β-carotene nih.gov | Not Detected |

Detection in Fruits

This compound has also been detected in the flesh of certain fruits, contributing to their nutritional profile.

Avocado (Persea americana ): this compound has been uniquely characterized in the flesh of the Hass avocado. It is one of several carotenoids found in the fruit, alongside lutein, neoxanthin, and violaxanthin (B192666). Interestingly, studies have shown that while present in the flesh, this compound is not found in the avocado skin.

Citrus Species: The peels of various citrus fruits are rich sources of carotenoids, which are responsible for their characteristic orange and yellow colors. researchgate.netcsic.es However, comprehensive analyses of the carotenoid composition in the peel and pulp of different citrus species, such as sweet orange, mandarin, and lemon, have not reported the presence of this compound. researchgate.netcsic.esfrontiersin.orgnih.gov The dominant carotenoids in citrus are typically β-cryptoxanthin, lutein, violaxanthin isomers, and β-carotene. researchgate.netnih.gov

Occurrence in Other Plant Tissues

The distribution of this compound is generally limited to specific plant organs, with lower concentrations or absence in vegetative tissues.

In Calendula officinalis, while the petals and pollen are rich in this compound, the stems and leaves contain primarily lutein and β-carotene. acs.orgresearchgate.net Similarly, studies on the chemical constituents of Chrysanthemum stems, leaves, and roots have focused on other classes of compounds like terpenoids and flavonoids, with no indication of this compound. biotech-asia.orgaidic.itresearchgate.net

Ecological Context of this compound Occurrence

The production and accumulation of carotenoids, including this compound, in plants are influenced by a combination of genetic and environmental factors. These pigments play crucial roles in photosynthesis and in protecting the plant from environmental stressors.

Influence of Environmental Factors on Carotenoid Profiles in Plants

Environmental stress can significantly alter the carotenoid profile of a plant as a defense mechanism. nih.govresearchgate.netnih.gov Factors such as light intensity, temperature, and nutrient availability can impact the biosynthesis of these compounds. acs.orgmdpi.comresearchgate.netthaiscience.infonih.govcas.czfrontiersin.org

Light: Light is a critical factor in regulating carotenoid biosynthesis. mdpi.comresearchgate.netnih.gov High light intensity can lead to an increased production of certain carotenoids that help dissipate excess energy and protect the photosynthetic apparatus from photo-oxidative damage. mdpi.comthaiscience.info For instance, in Calendula officinalis, the total carotenoid content in petals was found to be higher in flowers grown in the shade compared to those grown in the sun, although the proportion of individual carotenoids, including this compound, remained similar. acs.org

Temperature: Temperature stress, both high and low, can also affect carotenoid accumulation. researchgate.netthaiscience.infocas.cz In some cases, elevated temperatures have been shown to increase the levels of certain carotenoids as part of the plant's heat stress response. thaiscience.info

While these environmental factors are known to affect carotenoid profiles in general, specific research on their direct impact on the biosynthesis and accumulation of this compound is limited.

Biosynthesis and Metabolic Pathways of Chrysanthemaxanthin

Precursor Compounds and Upstream Pathway Intermediates

The journey to synthesizing chrysanthemaxanthin begins with common building blocks in the extensive isoprenoid pathway, leading to the formation of carotene backbones which are then modified.

The biosynthesis of all carotenoids, including this compound, originates from the C5 isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). oup.com In plants and many microorganisms, these are produced via the methylerythritol 4-phosphate (MEP) pathway within plastids. oup.comacs.org The enzyme geranylgeranyl diphosphate synthase (GGPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, geranylgeranyl diphosphate (GGPP). oup.comacs.orgnih.gov

GGPP serves as a critical metabolic hub for the synthesis of various isoprenoids. oup.com For carotenoid biosynthesis, the first committed step is the head-to-head condensation of two GGPP molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY), to produce the colorless C40 hydrocarbon, phytoene. oup.compnas.org Phytoene then undergoes a series of four desaturation and isomerization reactions to form the red-colored lycopene (B16060). oup.com The cyclization of lycopene is a key branching point. The action of lycopene β-cyclase and lycopene ε-cyclase introduces β- and ε-rings at the ends of the molecule, leading to the formation of α-carotene. Subsequent hydroxylation of α-carotene yields lutein (B1675518), the direct precursor for the formation of this compound's immediate parent compound. pnas.orgspettrometriadimassa.it

Enzymatic Conversions and Key Biosynthetic Enzymes

The final steps leading to this compound and its subsequent breakdown involve specific enzymatic and chemical transformations, including epoxidation, rearrangement, and cleavage.

This compound is a 5,8-epoxy-carotenoid (furanoid oxide). It is not typically formed directly through a single enzymatic step in vivo but results from the rearrangement of a 5,6-epoxy precursor. Specifically, it is formed from lutein 5,6-epoxide. researchgate.netacs.org This conversion is an acid-catalyzed intramolecular rearrangement. researchgate.netacs.orgiupac.org

Under acidic conditions, the 5,6-epoxide ring of lutein 5,6-epoxide is opened, leading to the formation of a carbonium ion intermediate. This is followed by a nucleophilic attack by the hydroxyl group at C-3, resulting in the formation of a furanoid ring system between C-5 and C-8. This rearrangement is not stereospecific at the C-8 position and thus produces a mixture of two epimers: this compound ((5R,8S)-isomer) and flavoxanthin (B1240090) ((5R,8R)-isomer). acs.orgiupac.org This process can be replicated in laboratory settings by treating lutein 5,6-epoxide with a mild acid solution. acs.org

Epoxidation is a critical reaction in the biosynthesis of many xanthophylls and is a central part of the xanthophyll cycle, a photoprotective mechanism in plants and algae. nih.govfrontiersin.org This cycle involves the enzymatic conversion of xanthophylls with no epoxy groups to those containing them. The key enzyme responsible for epoxidation is zeaxanthin (B1683548) epoxidase (ZEP), which catalyzes the conversion of zeaxanthin to antheraxanthin (B39726) and subsequently to violaxanthin (B192666). frontiersin.orgbiorxiv.orgoup.com ZEP can also act on other xanthophylls with appropriate ring structures. The formation of lutein 5,6-epoxide, the precursor to this compound, is an analogous epoxidation reaction. jmb.or.krmdpi.com

This epoxidation occurs in low light or darkness, while the reverse reaction, de-epoxidation, is catalyzed by violaxanthin de-epoxidase (VDE) under high light conditions. researchgate.netacs.org The introduction of an epoxy group alters the electronic and structural properties of the carotenoid, which is fundamental to its role in dissipating excess light energy and protecting the photosynthetic apparatus from photodamage. pnas.orgnih.gov The ZEP enzyme is typically located in the plastid envelope and thylakoid membranes. oup.com

Carotenoids can be broken down into smaller molecules called apocarotenoids through the action of carotenoid cleavage dioxygenases (CCDs). mdpi.comfrontiersin.orgmaxapress.com These enzymes are non-heme iron-containing proteins that oxidatively cleave specific double bonds in the carotenoid backbone. mdpi.comfrontiersin.org This cleavage is a crucial process, as the resulting apocarotenoids can function as hormones (e.g., abscisic acid), signaling molecules, and important aroma and flavor compounds in flowers and fruits. frontiersin.orgoup.com

The CCD family is diverse, with different members exhibiting specificity for different carotenoid substrates and cleavage positions. frontiersin.org For instance, the CCD1 subfamily is known to cleave carotenoids at the 9,10 and 9',10' positions. oup.commdpi.comresearchgate.net The enzyme CmCCD1 from melon, for example, has been shown to cleave a variety of carotenoids, including β-carotene to produce β-ionone, and lycopene to produce pseudoionone. nih.govcapes.gov.br While direct cleavage of this compound by a specific CCD has not been extensively detailed, CCD1 enzymes have broad substrate specificity and can act on various xanthophylls. researchgate.net The cytoplasmic location of CCD1 enzymes means they act on carotenoids that are exported from the plastids. oup.com

Table of Key Enzymes in this compound Biosynthesis and Metabolism

| Enzyme Name | Abbreviation | Function |

| Geranylgeranyl Diphosphate Synthase | GGPS | Catalyzes the formation of GGPP from IPP and DMAPP. oup.comnih.gov |

| Phytoene Synthase | PSY | Catalyzes the condensation of two GGPP molecules to form phytoene. oup.compnas.org |

| Zeaxanthin Epoxidase | ZEP | Catalyzes the epoxidation of xanthophylls like zeaxanthin and lutein. frontiersin.orgbiorxiv.orgoup.com |

| Violaxanthin De-epoxidase | VDE | Catalyzes the de-epoxidation of violaxanthin in the xanthophyll cycle. researchgate.netacs.org |

| Carotenoid Cleavage Dioxygenase 1 | CCD1 | Cleaves various carotenoids at the 9,10 and 9',10' positions to form apocarotenoids. oup.comnih.govcapes.gov.br |

Intermediates and Related Carotenoid Compounds

The pathway to and from this compound involves a number of structurally related carotenoids.

Geranylgeranyl Diphosphate (GGPP): The C20 precursor for all carotenoids. oup.com

Phytoene: The first C40 intermediate in the carotenoid biosynthetic pathway. oup.compnas.org

α-Carotene: A carotene with one β-ring and one ε-ring, serving as the precursor to lutein. oup.com

Lutein: A di-hydroxylated α-carotene, which is the direct precursor to lutein 5,6-epoxide. pnas.orgspettrometriadimassa.it

Lutein 5,6-Epoxide: The direct 5,6-epoxy precursor that undergoes rearrangement to form this compound. researchgate.netacs.org

Flavoxanthin: The C-8 epimer of this compound, formed simultaneously during the acid-catalyzed rearrangement of lutein 5,6-epoxide. acs.orgiupac.org

Violaxanthin: A di-epoxide xanthophyll central to the xanthophyll cycle, structurally related through its epoxy groups. frontiersin.orgmdpi.com

Auroxanthin: A di-furanoid oxide formed from the acid-catalyzed rearrangement of violaxanthin, analogous to the formation of this compound from its mono-epoxide precursor. researchgate.netresearchgate.net

Relationship with Flavoxanthin and Other Furanoid Epimers in Biosynthetic Context

This compound is a furanoid carotenoid, a class of xanthophylls characterized by a 5,8-epoxy (furanoid) end group. Its biosynthesis is intricately linked to that of its epimer, flavoxanthin, and other related carotenoids through a series of enzymatic and non-enzymatic reactions. The formation of this compound primarily involves the rearrangement of a 5,6-epoxy precursor.

The key precursor for both this compound and flavoxanthin is lutein 5,6-epoxide. acs.org An acid-catalyzed rearrangement of the 5,6-epoxy group in lutein 5,6-epoxide leads to the formation of the 5,8-epoxy structure, resulting in a mixture of two epimers at the C-8 position: this compound (5R,8S) and flavoxanthin (5R,8R). acs.org This conversion can occur non-enzymatically in acidic conditions. spettrometriadimassa.it For instance, treating lutein 5,6-epoxide with a mixture of acetic acid and hydrochloric acid yields both flavoxanthin and this compound. acs.org

While this acid-catalyzed reaction is well-documented in laboratory settings, the precise enzymatic control of this epimerization in vivo is a subject of ongoing research. It is proposed that in plants, specific enzymes may facilitate this furanoid rearrangement. researchgate.net The presence of this compound as a major carotenoid in the flowers of some plants, such as Calendula officinalis, suggests a controlled biosynthetic process rather than a random chemical conversion. acs.org In these flowers, this compound with the 8S configuration was found to be the main 5,8-epoxy-carotenoid, not flavoxanthin with the 8R configuration as previously thought. acs.org

The biosynthesis of furanoid carotenoids is considered a branch of the main carotenoid biosynthetic pathway. tandfonline.com The primary pathway leads to the formation of common xanthophylls like lutein and zeaxanthin. nih.gov Subsequent epoxidation of these xanthophylls creates 5,6-epoxides, such as lutein 5,6-epoxide and violaxanthin. spettrometriadimassa.itnih.gov These epoxides then serve as the substrates for the formation of furanoid carotenoids. The conversion of the 5,6-epoxy end group can proceed through various rearrangements, including the furanoid-oxide rearrangement that produces the 5,8-epoxy end group characteristic of this compound and flavoxanthin. researchgate.net

The table below summarizes the key compounds involved in the biosynthetic relationship between this compound and its related epimers.

| Compound Name | Chemical Structure | Relationship to this compound Biosynthesis |

| Lutein | A dihydroxy xanthophyll with a β-ring and an ε-ring. | Precursor to lutein 5,6-epoxide. |

| Lutein 5,6-epoxide | The 5,6-epoxidated derivative of lutein. | The direct precursor that undergoes rearrangement to form this compound and flavoxanthin. acs.org |

| Flavoxanthin | The (5R,8R)-epimer of 5,8-epoxy-lutein. | Formed alongside this compound from the rearrangement of lutein 5,6-epoxide. acs.org |

| This compound | The (5R,8S)-epimer of 5,8-epoxy-lutein. | The target compound, formed from the rearrangement of lutein 5,6-epoxide. acs.org |

It is important to note that the interconversion between this compound and flavoxanthin is a reversible process under certain conditions, though the thermodynamic equilibrium may favor one epimer over the other depending on the specific environment. acs.org The separation of these epimers is possible through chromatographic techniques, which has allowed for their individual characterization and the elucidation of their distinct stereochemistry. acs.org

In the broader context of carotenoid metabolism, furanoid carotenoids like this compound are often found in fruits and flowers. nih.govcsic.es Their formation can be influenced by factors such as light and acidity during fruit ripening and senescence. spettrometriadimassa.it The presence and relative abundance of this compound versus flavoxanthin can vary significantly between different plant species and even between different cultivars of the same species, highlighting the complexity of the regulatory mechanisms governing their biosynthesis. tandfonline.comaffrc.go.jp

Advanced Analytical Methodologies for Chrysanthemaxanthin Research

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and critical step in the analysis of chrysanthemaxanthin from biological sources, such as plant tissues, involves its efficient extraction and the removal of interfering substances. The inherent instability of carotenoids requires that these procedures be conducted under controlled conditions, minimizing exposure to light, heat, and oxygen.

A general procedure for extracting carotenoids from plant material, which can be adapted for this compound, begins with the homogenization of the sample. Common solvents for extraction include acetone (B3395972), ethanol (B145695), methanol, hexane, or a combination thereof. google.comresearchgate.net For instance, fresh chrysanthemum petals can be crushed, and the pigments extracted using a solvent mixture. google.com The choice of solvent is crucial and depends on the polarity of the target compound and the matrix. For dried plant material, non-water-miscible solvents are often employed, whereas for fresh samples with high water content, water-miscible solvents like acetone or ethanol are preferred to facilitate dehydration and extraction.

Following extraction, the crude extract is often subjected to a saponification step. This process, typically involving potassium hydroxide (B78521), is employed to hydrolyze chlorophylls (B1240455) and triglycerides, which can interfere with subsequent chromatographic analysis. foodandnutritionjournal.org However, this step must be carefully controlled to prevent the degradation of the target carotenoids.

To concentrate the analyte and remove non-lipid components, a liquid-liquid extraction is frequently performed. The carotenoid-containing organic solvent is washed with a saline solution to partition and remove water-soluble impurities. The final organic phase is then dried, often using anhydrous sodium sulfate, and concentrated under a stream of nitrogen.

For complex matrices, solid-phase extraction (SPE) can be a valuable cleanup step. SPE cartridges can selectively retain either the carotenoids or the interfering compounds, leading to a cleaner sample for chromatographic analysis. nih.gov The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery of this compound.

Table 1: Overview of Extraction and Sample Preparation Steps for this compound

| Step | Purpose | Common Reagents/Techniques | Key Considerations |

| Sample Homogenization | Increase surface area for efficient extraction | Mortar and pestle, blender, homogenizer | Perform quickly to minimize enzymatic degradation. |

| Solvent Extraction | Solubilize this compound from the matrix | Acetone, ethanol, methanol, hexane, or mixtures | Choice of solvent depends on sample moisture and polarity. |

| Saponification (optional) | Remove interfering lipids and chlorophylls | Potassium hydroxide (KOH) | Can cause degradation if not carefully controlled. |

| Liquid-Liquid Partitioning | Remove water-soluble impurities | Diethyl ether, petroleum ether, water, brine | Efficiently separates lipids from aqueous phase. |

| Drying and Concentration | Remove residual water and concentrate the sample | Anhydrous sodium sulfate, rotary evaporator, nitrogen stream | Avoid high temperatures to prevent degradation. |

| Solid-Phase Extraction (SPE) | Further cleanup and concentration | C18 or other suitable sorbents | Optimizing loading and elution conditions is crucial. |

Chromatographic Separation Techniques

Chromatography is the cornerstone of this compound analysis, enabling its separation from other structurally similar carotenoids and isomers present in the extract.

High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases (e.g., C18, C30, Normal-Phase, Reversed-Phase)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of carotenoids. C18 columns have been traditionally used; however, for the separation of carotenoid isomers, C30 columns have demonstrated superior performance. nih.gov The long alkyl chains of the C30 stationary phase provide enhanced shape selectivity, which is crucial for resolving geometric (cis/trans) and positional isomers of carotenoids like this compound. nih.gov

A study on the carotenoid composition of chrysanthemum petals utilized HPLC for separation, indicating the applicability of this technique for analyzing this compound in its natural source. researchgate.net Similarly, research on carotenoids in grapes successfully identified this compound using a reversed-phase C30 column. nih.gov The mobile phase for carotenoid separation typically consists of a mixture of solvents such as methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water, often with the addition of a small amount of a modifier like triethylamine (B128534) to improve peak shape. Gradient elution is commonly employed to achieve optimal separation of a wide range of carotenoids with varying polarities. foodandnutritionjournal.org

Normal-phase HPLC, while less common for carotenoid analysis, can also be employed. This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved by using columns packed with smaller particles (typically sub-2 µm). UHPLC coupled with mass spectrometry (UHPLC-MS) is a powerful tool for the sensitive and selective analysis of carotenoids in complex matrices. kaust.edu.sa While specific UHPLC methods dedicated solely to this compound are not extensively documented, the principles and methodologies applied to other carotenoids are directly transferable. A UHPLC-MS/MS method was developed for identifying α- and β-carotene isomers in palm oil, showcasing the potential for resolving structurally similar carotenoids. embrapa.br

Classical Column Chromatography and its Modern Adaptations

Classical column chromatography is a fundamental technique primarily used for the preparative-scale purification of compounds from crude extracts. amrita.eduuj.edu.pl In the context of this compound research, it serves as a valuable preliminary purification step to isolate sufficient quantities of the compound for further structural elucidation or biological activity studies. amrita.edu

The stationary phase is typically silica (B1680970) gel or alumina, and the mobile phase (eluent) is a solvent or a mixture of solvents of increasing polarity. indiana.edu The crude extract is loaded onto the column, and as the eluent passes through, the different components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase, leading to their separation. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the compound of interest.

Modern adaptations of column chromatography, such as flash chromatography, utilize pressure to accelerate the separation process, making it faster and more efficient.

Chiral Chromatography for Stereoisomer Resolution

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. These stereoisomers can have different biological activities. Chiral chromatography is a specialized form of HPLC that is used to separate enantiomers and diastereomers. csfarmacie.cznih.govrsc.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their differential retention and separation. unife.it While the application of chiral chromatography specifically to resolve this compound stereoisomers is not widely reported in the readily available literature, the technique is a standard approach for the stereoselective analysis of chiral compounds. csfarmacie.cz

Spectroscopic and Spectrometric Characterization Methods

Once this compound has been purified, a combination of spectroscopic and spectrometric techniques is used to confirm its identity and elucidate its structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of carotenoids. fdbio-rptu.dekit.edu The extended system of conjugated double bonds in the this compound molecule results in characteristic absorption of light in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of a carotenoid typically shows a three-peaked absorption pattern. The wavelength of maximum absorption (λmax) and the spectral fine structure provide valuable information about the chromophore of the molecule. fdbio-rptu.de The λmax is influenced by the length of the conjugated system and the presence of functional groups. The specific λmax values for this compound would be determined by recording its spectrum in a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to determine the connectivity of atoms in the this compound molecule. rsc.orgacgpubs.orgrsc.org ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete structure, including the stereochemistry at the various chiral centers.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. chemguide.co.ukwhitman.edumiamioh.edu When coupled with a chromatographic technique like HPLC or UHPLC, it allows for the highly sensitive and selective detection of this compound in complex mixtures. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for carotenoids. nih.gov

Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. wikipedia.orgnih.gov The fragmentation pattern of the molecular ion of this compound can provide clues about the different structural motifs within the molecule. A study on carotenoids in grapes reported the use of HPLC-DAD-MS (ESI+) for the identification of this compound, where the mass spectra in the positive ion mode showed both protonated molecules and molecular ion radicals with minimal fragmentation. nih.gov Collision-induced dissociation (CID) experiments can be used to induce fragmentation and differentiate between isomers. nih.gov

Table 2: Summary of Spectroscopic and Spectrometric Data for Characterization

| Technique | Information Provided | Key Parameters/Observations for this compound |

| UV-Visible Spectroscopy | Chromophore structure, quantification | Wavelengths of maximum absorption (λmax), spectral fine structure. |

| ¹H NMR Spectroscopy | Proton environment, connectivity | Chemical shifts (δ), coupling constants (J), integration. |

| ¹³C NMR Spectroscopy | Carbon skeleton | Chemical shifts (δ). |

| Mass Spectrometry (MS) | Molecular weight, elemental formula | Mass-to-charge ratio (m/z) of the molecular ion. |

| Tandem MS (MS/MS) | Structural fragments | Fragmentation pattern upon collision-induced dissociation (CID). |

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for the detection and quantification of carotenoids, including this compound. The characteristic color of these compounds arises from a long system of conjugated double bonds in their polyene chain, which allows them to absorb light intensely in the visible region of the electromagnetic spectrum, typically between 400 and 500 nm. fdbio-rptu.denih.gov

This technique serves as a straightforward method for quantification, applying the Beer-Lambert law, which correlates absorbance with concentration. However, because many carotenoids have very similar spectra, UV-Vis spectrophotometry is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) for accurate quantification in complex mixtures. researchgate.net

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| Lutein (B1675518) | Ethanol | 424, 446, 476 |

| Zeaxanthin (B1683548) | Ethanol | 428, 452, 480 |

| Violaxanthin (B192666) | Ethanol | 418, 442, 472 |

| Neoxanthin | Ethanol | 415, 438, 467 |

This table presents the absorption maxima for several common xanthophylls, which are structurally similar to this compound, illustrating the typical absorption range for this class of compounds.

Mass Spectrometry (MS) Applications (e.g., LC-MS, LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing precise information on its molecular weight and elemental composition. When coupled with a liquid chromatography (LC) system, it allows for the separation of this compound from other components in a mixture prior to its detection and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive detection of MS. This hyphenated technique is essential for analyzing this compound in complex biological extracts. researchgate.net A C30 HPLC column is often favored for the separation of carotenoid isomers.

Tandem Mass Spectrometry (LC-MS/MS) adds another dimension of specificity. In this technique, a precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are analyzed. This provides a structural fingerprint that can be used for definitive identification and to distinguish it from isomers.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₄₀H₅₆O₃) is 584.4229 Da. nih.gov HRMS can measure this mass with high precision, which is crucial for confirming the compound's identity and distinguishing it from other molecules with the same nominal mass.

The choice of ionization technique is critical for the successful MS analysis of carotenoids.

Electrospray Ionization (ESI): This is a soft ionization technique that can generate molecular ions with minimal fragmentation. For hydroxy carotenoids like this compound, ESI in positive mode typically produces both radical molecular ions (M⁺•) and protonated molecules ([M+H]⁺). nih.gov Adduct ions, such as sodium adducts ([M+Na]⁺), may also be observed. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is often considered more robust and efficient for the ionization of less polar compounds like carotenoids. researchgate.netsemanticscholar.org In positive ion mode, APCI generally yields protonated molecules ([M+H]⁺) for xanthophylls. nih.gov It is frequently reported as a more powerful technique for ionizing carotenoids compared to ESI or APPI. researchgate.netresearchgate.net

Atmospheric Pressure Photoionization (APPI): APPI uses photons to ionize analytes. For polar xanthophylls, APPI tends to produce protonated molecules ([M+H]⁺). researchgate.net A key advantage of APPI is that its ionization efficiency can be significantly improved with the use of dopants. researchgate.net

| Ionization Technique | Typical Ions Formed for Xanthophylls | General Applicability |

|---|---|---|

| ESI | M⁺•, [M+H]⁺, [M+Na]⁺ | Effective for polar and semi-polar compounds. |

| APCI | [M+H]⁺ | Often preferred for carotenoids due to higher ionization efficiency. researchgate.net |

| APPI | [M+H]⁺ | Effective, especially when enhanced with dopants. |

In APPI-MS, a dopant can be introduced to facilitate the ionization of the target analyte, leading to a significant enhancement of the signal. researchgate.net The dopant is a substance with an ionization energy lower than that of the mobile phase but higher than the analyte. For carotenoids, several dopants have been evaluated to improve ionization and increase signal strength. Research has shown that the use of dopants like toluene, acetone, anisole, or chlorobenzene (B131634) can improve the response for carotenoids, in some cases enhancing the signal strength by over 170-fold. researchgate.netresearchgate.netsemanticscholar.org This enhancement is crucial for detecting and quantifying low-abundance isomers in complex samples.

Collision-Induced Dissociation (CID) is the process used in tandem mass spectrometry (MS/MS) to fragment a selected precursor ion. The resulting fragmentation pattern is highly dependent on the molecule's structure. Isomers, such as this compound and its related xanthophylls (e.g., flavoxanthin (B1240090), lutein, zeaxanthin), may have the same molecular weight and elemental formula but differ in the location of double bonds or the stereochemistry of functional groups.

During CID, these structural differences lead to distinct fragmentation pathways, producing a unique set of product ions. For example, the position of hydroxyl groups on the end-rings of a xanthophyll will influence the propensity for neutral losses, such as the loss of water ([M+H-H₂O]⁺). nih.gov By carefully analyzing the product ion spectra generated by CID, it is possible to differentiate between co-eluting or chromatographically unresolved isomers, providing a higher level of analytical specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous elucidation of the molecular structure of an organic compound like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, ¹H NMR would be used to identify signals from the methyl groups, the protons on the polyene chain, and the protons on the terminal rings, including those adjacent to the hydroxyl and epoxide groups.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing a signal for each unique carbon environment. It is essential for confirming the total number of carbons and identifying the chemical nature of each one (e.g., sp³, sp², C-O).

2D NMR Techniques: For a complex structure like this compound, two-dimensional NMR experiments are essential to assemble the final structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing critical information for determining the relative stereochemistry of the chiral centers.

Through the combined application of these NMR techniques, the precise constitution and relative configuration of all stereocenters in the this compound molecule can be determined.

Circular Dichroism (CD) Detection for Chiroptical Data Analysis

This compound is a chiral molecule, possessing multiple stereocenters. nih.gov Circular Dichroism (CD) spectroscopy is an analytical technique that provides information about the three-dimensional structure of chiral molecules. wikipedia.orgjascoinc.com It measures the differential absorption of left- and right-circularly polarized light by an optically active sample. wikipedia.org

Method Validation and Quantitative Analysis Considerations

The establishment of robust and reliable analytical methodologies is paramount for the accurate quantification of this compound in various matrices, including plant extracts and biological samples. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing data that is both accurate and precise. The validation of such methods is typically performed in accordance with guidelines from internationally recognized bodies like the International Council for Harmonisation (ICH) and the Association of Official Analytical Chemists (AOAC). The key parameters assessed during method validation for this compound quantification include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common technique for the quantitative analysis of carotenoids like this compound. The validation process for these methods involves a series of experiments to demonstrate their performance characteristics.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other carotenoids, chlorophylls, or matrix components. In the context of this compound analysis, this is often demonstrated by comparing the chromatograms of a blank sample matrix, a sample spiked with a this compound standard, and a standard solution of this compound. The absence of interfering peaks at the retention time of this compound in the blank matrix indicates the method's specificity.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically evaluated by analyzing a series of standard solutions at different concentrations. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) is indicative of a linear relationship.

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of this compound standard is added to a sample matrix, and the percentage of the added standard that is recovered is calculated.

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing the analysis in a short period of time by the same analyst with the same equipment, while intermediate precision is evaluated on different days, by different analysts, or with different equipment. The precision is typically expressed as the relative standard deviation (RSD).

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

The following tables present typical validation data for the quantification of carotenoids in plant matrices, which can be considered representative for the validation of an analytical method for this compound.

Table 1: Linearity, Range, LOD, and LOQ for Carotenoid Analysis by HPLC-DAD

| Compound | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| Lutein | 0.05 - 10.0 | y = 12543x - 123.4 | 0.9995 | 0.015 | 0.045 |

| Zeaxanthin | 0.05 - 10.0 | y = 11987x - 98.7 | 0.9992 | 0.018 | 0.054 |

| β-Cryptoxanthin | 0.05 - 15.0 | y = 13012x - 154.2 | 0.9998 | 0.012 | 0.036 |

| β-Carotene | 0.10 - 20.0 | y = 14567x - 210.1 | 0.9997 | 0.025 | 0.075 |

Table 2: Precision and Accuracy Data for Carotenoid Analysis

| Compound | Spiked Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (Recovery, %) |

| Lutein | 1.0 | 1.8% | 2.5% | 98.5% |

| 5.0 | 1.5% | 2.1% | 101.2% | |

| 10.0 | 1.2% | 1.9% | 99.8% | |

| Zeaxanthin | 1.0 | 2.1% | 2.8% | 97.9% |

| 5.0 | 1.7% | 2.4% | 102.1% | |

| 10.0 | 1.4% | 2.0% | 100.5% |

These tables illustrate the expected performance of a validated HPLC method for the quantitative analysis of this compound. It is crucial that for each specific application, a thorough method validation is conducted to ensure the reliability of the obtained results.

Biological and Ecological Roles of Chrysanthemaxanthin

Contribution to Plant Pigmentation and Photoprotection Mechanisms

As a member of the carotenoid family, chrysanthemaxanthin is integral to the coloration and survival of many plant species. It contributes to the vibrant colors of flowers and fruits and provides essential protection against the damaging effects of sunlight.

This compound is a key pigment contributing to the yellow-orange hues observed in the flowers of various plant species. Its presence is particularly notable in the petals of plants from the Asteraceae family, such as Calendula officinalis (marigold) and various cultivars of Chrysanthemum (Dendranthema grandiflorum) mdpi.comnih.govresearchgate.net. In these flowers, this compound, along with other carotenoids like lutein (B1675518) and zeaxanthin (B1683548), is responsible for the spectrum of yellow to orange colors that attract pollinators. mdpi.comresearchgate.net The accumulation of these pigments in the chromoplasts of petal cells determines the final color of the flower. nih.gov The specific composition and concentration of carotenoids, including this compound, can vary between different cultivars, leading to a wide diversity in floral coloration. mdpi.comresearchgate.net

While the primary focus of research has been on floral pigmentation, the principles of carotenoid contribution to color apply to fruits as well. The yellow and orange colors of many fruits are due to the accumulation of carotenoids, and it is plausible that this compound contributes to the coloration of fruits in species where it is synthesized.

In addition to its role in coloration, this compound, as a xanthophyll, is crucial for the photoprotection of photosynthetic organisms. nih.govfiveable.menih.govfrontiersin.org Plants are equipped with several mechanisms to prevent damage from excess light energy, and xanthophylls are central to these protective strategies. fiveable.menih.govfrontiersin.org

One of the primary photoprotective mechanisms is the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ). nih.govfiveable.me While the xanthophyll cycle, involving the interconversion of violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin, is a major component of NPQ, other xanthophylls also contribute to this process. fiveable.me These molecules can accept excess energy from excited chlorophyll (B73375) molecules and dissipate it harmlessly, thus preventing the formation of reactive oxygen species (ROS) that can damage the photosynthetic apparatus. fiveable.menih.govfrontiersin.org

Furthermore, xanthophylls, including likely this compound, can directly quench triplet chlorophyll, a highly reactive state of chlorophyll that can lead to the formation of damaging singlet oxygen. nih.govoup.com By de-exciting triplet chlorophyll, these pigments prevent the initiation of oxidative damage within the chloroplasts.

Function in Non-Human Organisms

The influence of this compound extends beyond the plant kingdom. When ingested by animals, this carotenoid can be sequestered and utilized for various physiological functions, including coloration.

Many insects are incapable of synthesizing their own carotenoids and must obtain them from their diet. nih.gov These sequestered carotenoids can then be used for a variety of purposes, including as pigments for coloration. This coloration can serve multiple ecological functions, such as in warning signals (aposematism) or, conversely, in camouflage (crypsis). nih.gov

Herbivorous insects that feed on plants containing this compound may sequester this pigment and incorporate it into their own tissues. The yellow-orange coloration imparted by this compound could contribute to cryptic coloration, allowing the insect to blend in with the flowers or foliage of its host plant, thereby avoiding predation. This form of "biochemical crypsis" is a critical survival strategy for many herbivorous insects. nih.gov While direct evidence for the specific sequestration and use of this compound for crypsis in insects is an area requiring further research, the general mechanism of dietary carotenoid use for such purposes is well-established.

Cellular and Molecular Antioxidant Mechanisms in Model Systems

At the molecular level, this compound exhibits potent antioxidant properties, which are fundamental to its protective roles in biological systems. These mechanisms involve the direct interaction with and neutralization of harmful reactive oxygen species.

This compound, like other carotenoids, is an effective scavenger of free radicals. mdpi.comscience.govnih.govasianpubs.orgmdpi.com Its structure, characterized by a long system of conjugated double bonds, allows it to delocalize the energy of unpaired electrons, thereby stabilizing free radicals. This process can occur through electron transfer, hydrogen abstraction, or the formation of a radical adduct.

Singlet Oxygen Quenching Rate Constants of Various Carotenoids

This table compares the singlet oxygen quenching rate constants (kq) of several carotenoids in a model membrane system. The values are presented in M-1s-1. A higher rate constant indicates a more efficient quenching activity.

| Carotenoid | Quenching Rate Constant (kq) in M-1s-1 |

|---|---|

| Lycopene (B16060) | 2.3 - 2.5 x 109 |

| β-Carotene | 2.3 - 2.5 x 109 |

| Astaxanthin (B1665798) | Intermediate |

| Canthaxanthin | Intermediate |

| Lutein | 1.1 x 108 |

| Zeaxanthin | Anomalous behavior, decreases with increasing concentration |

Modulation of Cellular Oxidative Stress Responses

This compound, a member of the carotenoid family, is postulated to play a significant role in the modulation of cellular oxidative stress responses, primarily through its antioxidant properties. While direct research on this compound is limited, the activities of other well-studied carotenoids provide a framework for understanding its potential mechanisms. Carotenoids are known to protect cells from the damaging effects of reactive oxygen species (ROS), which are generated during normal metabolic processes and in response to environmental stressors.

The antioxidant activity of carotenoids stems from their structure, which features a long chain of conjugated double bonds. This structure allows them to efficiently quench singlet oxygen and scavenge peroxyl radicals, thereby preventing damage to lipids, proteins, and DNA. The mechanism of action can involve electron transfer, hydrogen abstraction, or the formation of a carotenoid-radical adduct.

In cellular systems, carotenoids can influence the expression of antioxidant enzymes through signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for a variety of cytoprotective and antioxidant enzymes. Although direct evidence for this compound is not available, other carotenoids like astaxanthin have been shown to activate the Nrf2 pathway, leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This induction of the endogenous antioxidant defense system provides a secondary, more prolonged protection against oxidative stress.

The potential antioxidant activities of carotenoids, which may be extrapolated to this compound, are summarized in the table below.

| Antioxidant Mechanism | Description | Potential Effect of this compound |

| Direct Radical Scavenging | Neutralization of free radicals through donation of electrons or hydrogen atoms. | Potential to directly quench reactive oxygen species. |

| Singlet Oxygen Quenching | De-excitation of highly reactive singlet oxygen to its ground state. | Likely possesses singlet oxygen quenching capabilities. |

| Nrf2 Pathway Activation | Induction of endogenous antioxidant enzyme production. | May activate the Nrf2 pathway, enhancing cellular antioxidant defenses. |

| Lipid Peroxidation Inhibition | Prevention of oxidative degradation of lipids in cell membranes. | Could protect cell membranes from oxidative damage. |

It is important to note that the antioxidant activity of a specific carotenoid is influenced by its unique structural features, such as the number and arrangement of conjugated double bonds and the presence of oxygen-containing functional groups. Further research is required to elucidate the specific antioxidant capacity and cellular effects of this compound.

Potential Antimicrobial Properties in Non-Clinical Research

The potential antimicrobial properties of this compound are an area of growing interest, though specific studies on this compound remain scarce. However, research on other carotenoids and extracts from plants known to contain this compound, such as various Chrysanthemum species, provides preliminary insights into its possible activities.

Carotenoids, as a class of compounds, have demonstrated a range of antimicrobial effects. The proposed mechanisms for their antibacterial action include the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. Some carotenoids may also interfere with bacterial metabolic pathways or inhibit the function of efflux pumps, which are responsible for expelling antibiotics from the bacterial cell. For instance, staphyloxanthin, a carotenoid pigment produced by Staphylococcus aureus, has been shown to protect the bacterium from oxidative stress, and inhibition of its biosynthesis renders the bacteria more susceptible to host immune defenses. This suggests that other carotenoids could potentially interfere with such protective mechanisms in pathogenic bacteria.

In the context of antifungal activity, certain carotenoids have been shown to inhibit the growth of pathogenic yeasts and molds. The mechanisms may involve the disruption of the fungal cell membrane integrity or interference with essential cellular processes. For example, some studies have investigated the effects of plant extracts rich in carotenoids against Candida albicans, a common human fungal pathogen.

While direct evidence for this compound is lacking, extracts from Chrysanthemum species, which are known sources of this xanthophyll, have been reported to possess antimicrobial properties. These effects are likely due to a complex mixture of phytochemicals, including flavonoids, terpenoids, and potentially carotenoids like this compound.

The table below summarizes the potential antimicrobial activities based on studies of related compounds and plant extracts.

| Microbial Target | Potential Mechanism of Action | Observed Effects with Related Compounds |

| Gram-positive bacteria | Disruption of cell membrane integrity, inhibition of metabolic pathways. | Extracts from Chrysanthemum species have shown inhibitory activity against Staphylococcus aureus. |

| Gram-negative bacteria | Increased outer membrane permeability, efflux pump inhibition. | Some carotenoids have demonstrated activity against Gram-negative bacteria. |

| Fungi (e.g., Candida albicans) | Disruption of cell membrane, interference with cellular processes. | Certain plant extracts containing carotenoids have exhibited antifungal properties. |

It is crucial to emphasize that these are potential properties and that dedicated research is necessary to determine the specific antimicrobial spectrum and efficacy of purified this compound.

Signaling Functions in Plant Development and Physiology

This compound, as a C40 carotenoid, is implicated as a precursor in the biosynthesis of the plant hormone abscisic acid (ABA). ABA is a crucial signaling molecule that regulates various aspects of plant growth and development, most notably seed dormancy and the response to abiotic stress.

The biosynthesis of ABA in higher plants occurs through the oxidative cleavage of specific carotenoids. This process is catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs), with the 9-cis-epoxycarotenoid dioxygenase (NCED) family playing a pivotal role. The primary precursors for ABA are 9'-cis-neoxanthin and 9-cis-violaxanthin, which are themselves derived from other carotenoids, including zeaxanthin. This compound, being structurally related to these compounds, is positioned within this biosynthetic pathway.

The conversion of carotenoids to ABA is a tightly regulated process, often induced by environmental stresses such as drought and high salinity. The cleavage of the C40 carotenoid precursor by NCED yields a C15 intermediate, xanthoxin, which is then converted to ABA through a two-step process in the cytoplasm.

The role of carotenoid-derived ABA in seed dormancy is well-established. ABA promotes the establishment and maintenance of dormancy, preventing germination under unfavorable conditions. During seed development, ABA levels increase, leading to the accumulation of storage reserves and the acquisition of desiccation tolerance. The degradation of carotenoids to produce ABA is therefore a critical step in ensuring the survival of the seed until conditions are suitable for germination.

The relationship between carotenoid metabolism and ABA biosynthesis is highlighted by studies on plants with altered carotenoid or CCD gene expression. For instance, mutations in genes encoding for enzymes in the carotenoid biosynthetic pathway can lead to ABA deficiency and vivipary, a condition where seeds germinate prematurely while still attached to the parent plant.

The table below outlines the key steps and components involved in the contribution of carotenoids to ABA biosynthesis and seed dormancy.

| Step/Component | Description | Relevance of this compound |

| Carotenoid Precursors | C40 carotenoids such as zeaxanthin, violaxanthin, and neoxanthin. | This compound is a structurally related carotenoid and part of this precursor pool. |

| Key Enzyme | 9-cis-epoxycarotenoid dioxygenase (NCED). | Cleaves the carotenoid precursor to initiate ABA biosynthesis. |

| Intermediate Product | Xanthoxin (C15). | The product of the NCED-catalyzed cleavage reaction. |

| Final Product | Abscisic Acid (ABA). | A key plant hormone regulating seed dormancy and stress responses. |

| Physiological Process | Seed Dormancy. | ABA synthesized from carotenoids induces and maintains seed dormancy. |

Metabolic Engineering and Biotechnological Applications of Chrysanthemaxanthin

Strategies for Enhanced Production in Microbial and Plant Systems

The biotechnological production of xanthophylls, including Chrysanthemaxanthin, relies on the strategic manipulation of host organisms to channel metabolic resources towards the synthesis of the target compound. This involves a multi-pronged approach encompassing the introduction of foreign genes, optimization of native metabolic pathways, and fine-tuning of enzymatic activities to maximize yield and productivity.

A primary strategy for producing this compound in non-carotenogenic organisms, such as Escherichia coli and the yeast Yarrowia lipolytica, is the introduction of a heterologous biosynthetic pathway. acs.orgnih.gov This process, known as heterologous pathway docking, involves integrating the necessary carotenoid-producing genes from a donor organism into the host's genome. The success of this strategy hinges on the effective coupling of the introduced pathway with the host's central metabolism.

The endogenous metabolism of the host cell supplies the fundamental building blocks for carotenoid synthesis. Specifically, pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway produce acetyl-CoA and pyruvate, which are precursors for the isoprenoid pathway. nih.gov The heterologous carotenoid pathway is "docked" by utilizing these native precursor pools, effectively diverting cellular resources towards the production of the desired xanthophyll. For example, in Y. lipolytica, the heterologous genes for β-carotene synthesis, the direct precursor to xanthophylls, were successfully introduced, demonstrating the capacity of the yeast's native metabolism to support the foreign pathway. dartmouth.edunih.gov

The biosynthesis of all carotenoids, including this compound, depends on the availability of the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in yeast and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in bacteria and plant plastids. nih.govmdpi.comfrontiersin.org A significant bottleneck in carotenoid production is often the limited supply of these C5 units.

Metabolic engineering strategies focus on enhancing the carbon flux through these precursor pathways. Key approaches include:

Overexpression of Rate-Limiting Enzymes : Identifying and overexpressing genes that encode for rate-limiting enzymes in the MVA or MEP pathway can significantly boost precursor supply. In Y. lipolytica, overexpressing genes such as HMG1 (encoding HMG-CoA reductase) has been shown to increase the production of β-carotene. dartmouth.edunih.gov

Introduction of Heterologous Pathways : In hosts like E. coli, which naturally use the MEP pathway, introducing a heterologous MVA pathway from yeast can create a parallel route for IPP and DMAPP synthesis, thereby increasing the total precursor pool available for carotenoid production. aiche.org

Enhancing the Final Precursor Step : The C5 units are sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP), the direct substrate for the first committed step in carotenoid synthesis. nih.gov Overexpression of GGPP synthase (crtE or GGS1) is a common and effective strategy to "pull" the metabolic flux from the isoprenoid pathway towards carotenoid formation. dartmouth.edunih.gov

Once a sufficient supply of the GGPP precursor is achieved, the next step involves the introduction and optimization of the specific carotenogenic enzyme genes required to synthesize this compound. This pathway proceeds from GGPP through several key intermediates. researchgate.net

The core enzymatic steps include:

Phytoene (B131915) Synthase (CrtB) : Catalyzes the condensation of two GGPP molecules to form phytoene, the first C40 carotenoid. researchgate.net

Phytoene Desaturase (CrtI) : Introduces a series of double bonds into the phytoene backbone to produce lycopene (B16060). researchgate.net

Lycopene Cyclase (CrtY) : Catalyzes the formation of β-rings at the ends of the lycopene molecule to yield β-carotene. researchgate.net

β-Carotene Hydroxylase (CrtZ) : This is the critical enzyme for xanthophyll formation. It introduces hydroxyl groups onto the β-rings of β-carotene. nih.gov To produce this compound, a specific hydroxylase or a related oxygenase would be required to modify the β-carotene structure.

Optimization of this pathway involves screening for enzymes from different microbial or plant sources to find those with the highest activity and substrate specificity. cabidigitallibrary.orgmdpi.com Furthermore, balancing the expression levels of the different carotenogenic genes is crucial to avoid the accumulation of inhibitory intermediates and to ensure a smooth metabolic flow towards the final product. nih.govmdpi.com

| Enzyme | Gene (Example) | Function in Xanthophyll Biosynthesis | Common Source Organism |

| GGPP Synthase | crtE | Synthesizes the C20 precursor geranylgeranyl diphosphate (GGPP). | Pantoea ananatis |

| Phytoene Synthase | crtB | Condenses two GGPP molecules to form phytoene. | Pantoea ananatis |

| Phytoene Desaturase | crtI | Converts phytoene to lycopene through desaturation steps. | Pantoea ananatis |

| Lycopene Cyclase | crtY | Cyclizes lycopene to form β-carotene. | Pantoea ananatis |

| β-Carotene Hydroxylase | crtZ | Adds hydroxyl groups to β-carotene to form zeaxanthin (B1683548) (a related xanthophyll). | Pantoea ananatis |

This table presents a generalized pathway to xanthophylls based on common microbial systems.

The complete biosynthetic pathway in an engineered host would involve the upregulation of the endogenous MVA pathway to supply isoprenoid precursors, followed by the expression of a heterologous gene cassette containing the necessary synthases, desaturases, cyclases, and hydroxylases to convert GGPP into the final this compound product. jmb.or.kr Research into the production of related xanthophylls like zeaxanthin and astaxanthin (B1665798) has established robust blueprints for this process, achieving high titers in engineered microbes. mdpi.comnih.gov A similar methodology would be applied for this compound, with the key variable being the selection and optimization of the specific oxygenase enzyme that performs the final conversion from β-carotene.

Potential as a Natural Colorant in Industrial Processes (non-consumer product formulation)

There is a growing industrial demand for natural pigments to replace synthetic dyes. nih.govmdpi.com Carotenoids, including xanthophylls, are highly valued for their vibrant yellow, orange, and red colors. doaj.org this compound, with its characteristic yellow-orange hue, has significant potential as a natural colorant for various industrial applications where a non-food grade pigment is required.

The advantages of using microbially produced pigments are numerous. Biotechnological production is not subject to seasonal or geographical limitations, unlike plant-based extraction. semanticscholar.orgresearchgate.net Fermentation processes can be scaled up and controlled to ensure consistent product quality and yield. mdpi.com Furthermore, microbial production can often utilize low-cost agro-industrial waste as feedstock, enhancing the economic and environmental sustainability of the process. semanticscholar.org This makes this compound produced via fermentation an attractive option for industries seeking stable and sustainably sourced colorants.

The future of this compound production on an industrial scale depends on the continued development of highly efficient microbial strains and sustainable bioprocess technologies. A key area of research is the creation of robust production strains with stable, high-level expression of the biosynthetic pathway. Modern genetic tools, such as CRISPR/Cas9, are being used to integrate the entire metabolic pathway directly into the host chromosome. mdpi.com This approach eliminates the need for plasmids, which can be unstable during large-scale fermentation, leading to more reliable and productive strains. mdpi.com

Furthermore, morphology engineering, particularly in yeast, is an emerging strategy to create strains that are better suited for industrial bioreactors, preventing cell clumping and improving nutrient and oxygen transfer. acs.org The development of advanced fermentation strategies, such as fed-batch and continuous cultivation, combined with the use of inexpensive and renewable raw materials, will be crucial for making the biotechnological production of this compound economically competitive and sustainable. semanticscholar.orgmdpi.com

Genetic and Transcriptional Regulation of Chrysanthemaxanthin Biosynthesis

Transcriptional Control of Carotenoid Biosynthesis Pathway Genes

The accumulation of chrysanthemaxanthin is directly dependent on the transcriptional activity of genes within the carotenoid biosynthesis pathway. The expression of these genes is controlled by a variety of transcriptional regulators that can activate or repress their activity, thereby controlling the metabolic flux towards different carotenoids.

Key transcription factor families identified as regulators of carotenoid biosynthesis include MYB, bHLH, NAC, and WRKY. frontiersin.orgnih.gov In Prunus mume, for instance, an integrative analysis of the metabolome and transcriptome of yellow flowers identified lutein (B1675518) as the key determinant of color. This study pinpointed six major transcription factors that likely regulate the expression of PmCCD4, a gene involved in lutein degradation, thereby controlling its accumulation. researchgate.netnih.gov

In chrysanthemum, research has uncovered a unique link between floral development and carotenoid degradation. The floral symmetry regulator CYC2g, a TCP transcription factor, was found to directly activate the expression of Carotenoid Cleavage Dioxygenase 4a (CCD4a), a gene responsible for breaking down carotenoids. nih.gov This co-option of a carotenoid degradation gene into the floral symmetry network demonstrates a sophisticated mechanism for creating specific color patterns in the flower head. nih.gov The trans-regulation of CCD4a expression highlights the intricate control networks governing final pigment concentration. nih.gov

Table 1: Putative Transcriptional Regulators in Xanthophyll Metabolism

| Transcription Factor | Plant Species | Target Gene/Pathway | Regulatory Effect | Reference |

|---|---|---|---|---|

| CYC2g (TCP family) | Chrysanthemum sensu lato | CCD4a | Activation | nih.gov |

| Multiple TFs (e.g., MYB, bHLH) | Prunus mume | PmCCD4 | Regulation | researchgate.netnih.gov |

| MYB, bHLH, NAC, WRKY | Rosa beggeriana 'Aurea' | Chlorophyll (B73375) and Carotenoid Synthesis | Regulation | frontiersin.org |

The differential expression of key enzymatic genes determines the specific type and amount of carotenoids accumulated. For this compound, which is derived from lutein, the flux through the α-branch of the carotenoid pathway is critical.

Lycopene (B16060) ε-Cyclase (LCYE) and Lycopene β-Cyclase (LCYB): The cyclization of lycopene is a major branching point in the pathway. nsfc.gov.cnmdpi.com LCYE catalyzes the formation of an ε-ring to produce α-carotene, the precursor for the α-branch leading to lutein. nsfc.gov.cn LCYB produces the β-ring found in β-carotene. The relative expression levels of LCYE and LCYB are crucial in determining the ratio of α- to β-carotenoids. nih.gov In yellow chrysanthemum petals, high expression of LCYE correlates with the accumulation of lutein and its derivatives. naro.go.jp Conversely, a mutation in Arabidopsis that impairs LCYB function leads to an increased accumulation of lutein. nih.gov

Zeaxanthin (B1683548) Epoxidase (ZEP): This enzyme functions in the β-branch of the pathway, converting zeaxanthin into violaxanthin (B192666). nih.gov Its expression is often linked to environmental stress responses. Genetic modification studies have shown that knocking out the ZEP gene can redirect metabolic flux, leading to an increase in the accumulation of α-branch carotenoids like lutein. frontiersin.org

Carotenoid Cleavage Dioxygenases (CCDs): These enzymes play a pivotal role in determining the final carotenoid content by degrading them into smaller, often colorless, compounds. researchgate.net In chrysanthemum, this is a key regulatory point for petal color. White-flowered cultivars exhibit high levels of CmCCD4a transcripts in their petals, which actively degrade the synthesized carotenoids. nih.govresearchgate.net The expression of CmCCD4a increases as the petals mature, leading to the loss of yellow pigments. researchgate.net Conversely, suppressing the expression of CmCCD4a through RNA interference (RNAi) results in yellow petals due to the stable accumulation of carotenoids. researchgate.netresearchgate.net This demonstrates that in some cultivars, the lack of color is not due to a lack of synthesis, but rather to active degradation. naro.go.jpnih.gov

Table 2: Differential Expression of Key Genes in Xanthophyll Biosynthesis

| Gene | Organism/Condition | Observation | Implication | Reference |

|---|---|---|---|---|

| LCYE | Yellow Chrysanthemum Petals | High expression | High flux towards lutein synthesis | naro.go.jp |

| LCYB | Arabidopsisszl1 mutant | Point mutation impairs function | Increased lutein accumulation | nih.gov |

| ZEP | C. reinhardtii knockout mutant | Gene knocked out | 2.93 mg/g increase in lutein | frontiersin.org |

| CmCCD4a | White Chrysanthemum Petals | High expression | Degradation of carotenoids, resulting in white color | nih.govresearchgate.net |

Gene Regulation in Response to Abiotic and Biotic Environmental Stimuli

The expression of carotenoid biosynthesis genes is highly responsive to environmental signals, allowing plants to adapt to changing conditions. Light and temperature are among the most influential abiotic factors.

Light intensity and quality significantly affect the transcription of pathway genes. frontiersin.org In Arabidopsis and tomato, high light conditions lead to an increased ratio of LCYB to LCYE transcripts, which shifts the metabolic flux towards the β-branch to produce more zeaxanthin for photoprotection via the xanthophyll cycle. frontiersin.orgfrontiersin.org Conversely, specific light qualities, such as red and blue light, have been shown to upregulate the expression of xanthophyll biosynthetic genes, including β-carotene hydroxylase (bhy) and ZEP. nih.gov Exposure to UV-B radiation can also alter gene expression, leading to a decrease in lutein and an increase in zeaxanthin in Arabidopsis. frontiersin.org

Temperature stress is another factor that modulates carotenoid biosynthesis, as these pigments are involved in maintaining the stability of thylakoid membranes under extreme temperatures. frontiersin.org While direct studies on the environmental regulation of this compound are limited, the established responses of the upstream lutein pathway suggest that its synthesis is also subject to environmental modulation.

Methodologies for Investigating Gene Regulatory Mechanisms

A variety of molecular techniques are employed to dissect the complex regulatory networks controlling this compound biosynthesis. These methods range from studying the effects of genetic mutations to broad-scale analysis of gene expression.

Mutant analysis has been fundamental to identifying the function of key genes in the carotenoid pathway. The characterization of Arabidopsis mutants such as lut1 and lut2 was instrumental in identifying the genes responsible for ε-ring hydroxylation and ε-ring cyclization (LCYE), respectively, which are essential steps in lutein biosynthesis. nih.govfrontiersin.org Similarly, the szl1 mutant, which has a defective LCYB gene, demonstrated that reduced competition from the β-branch could enhance lutein accumulation. nih.gov In chrysanthemum, mutation breeding efforts have aimed to replicate the natural loss of CmCCD4a function to convert white-flowered varieties to yellow ones. researchgate.net

Transcriptome profiling, primarily through RNA-sequencing (RNA-Seq), has become a powerful tool for identifying differentially expressed genes (DEGs) related to carotenoid metabolism. capes.gov.br Comparative transcriptome analyses between different colored flowers or tissues have consistently highlighted the importance of genes like LCYE, LCYB, and particularly CCD4 in controlling the accumulation of lutein and other xanthophylls. frontiersin.orgresearchgate.netnih.govmdpi.com These studies provide a global view of the gene expression changes and help identify candidate regulatory and structural genes responsible for specific color phenotypes. nih.govmdpi.com

Quantitative real-time PCR (qRT-PCR) is a widely used and essential technique for validating and quantifying the expression levels of specific genes identified through transcriptome profiling or other methods. researchgate.net This approach offers high sensitivity and specificity for measuring transcript abundance.

In the context of this compound biosynthesis, qRT-PCR has been used extensively to:

Confirm the differential expression of LCYE, LCYB, ZEP, and CCD genes in cultivars with varying carotenoid profiles. nih.govmdpi.comresearchgate.netfrontiersin.org

Demonstrate the high expression of CmCCD4a in white chrysanthemum petals compared to extremely low levels in yellow petals. researchgate.net

Quantify the reduction in CmCCD4a mRNA in transgenic RNAi lines, correlating the level of gene suppression with the resulting yellow petal color. researchgate.netresearchgate.net

Analyze the temporal expression of carotenoid genes during flower development, revealing how gene expression patterns change over time to produce the final pigment composition. naro.go.jpmdpi.com

Advanced Genomic and Epigenomic Techniques (e.g., Deep Sequencing, Bioinformatics)

The study of this compound biosynthesis has been significantly advanced by the application of high-throughput genomic and epigenomic techniques. These methods allow for a comprehensive, genome-wide view of gene expression and regulation, moving beyond the study of individual genes.